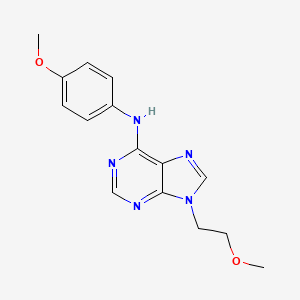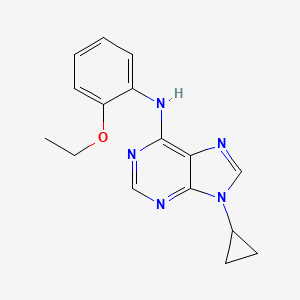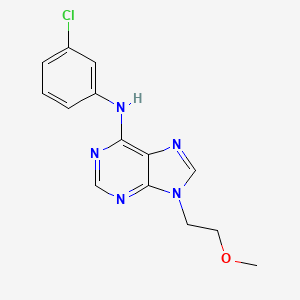![molecular formula C19H20F2N4O2 B6468116 6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole CAS No. 2640866-59-5](/img/structure/B6468116.png)
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole is an intriguing chemical compound that has piqued the interest of researchers across various scientific disciplines. The compound boasts unique structural elements and possesses promising biological activities, making it a subject of extensive study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole typically involves a multi-step process that incorporates several key reagents and intermediates. Common synthetic routes include:
Fluorination: : Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or fluorine gas under controlled conditions.
Formation of the Benzoxazole Ring: : Cyclization reactions involving ortho-substituted anilines and carboxylic acids or esters.
Attachment of Piperidine and Pyrimidine Groups: : Utilizing nucleophilic substitution reactions, where piperidine and pyrimidine derivatives are introduced.
Industrial Production Methods
For large-scale production, the synthesis methods are often optimized for yield, cost, and environmental considerations. This might involve continuous flow synthesis, use of catalytic systems to reduce reaction times, and employing green chemistry principles to minimize waste and enhance safety.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, to form sulfoxides or sulfones.
Reduction: : Reductive processes may include the use of hydrogen gas or reducing agents such as sodium borohydride, targeting specific functional groups for reduction.
Substitution: : Common substitution reactions involve electrophiles or nucleophiles displacing groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide (DMSO)
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Products depend on the nature of the reaction:
Oxidation: : Formation of higher oxidation state products like sulfones.
Reduction: : Production of corresponding alcohols or amines.
Substitution: : Generation of diverse derivatives based on the substituent introduced.
科学的研究の応用
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole finds applications across various fields:
Chemistry: : Used as a building block for the synthesis of complex molecules and materials.
Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: : Investigated as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : Utilized in the production of specialty chemicals and materials due to its unique properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, often involving binding to proteins or enzymes and modulating their activity. Pathways may include inhibition or activation of enzymatic functions, interference with cell signaling mechanisms, or disruption of cellular structures. Specific pathways and targets vary based on the compound's context of use in biological or medical research.
類似化合物との比較
6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole shares similarities with compounds like:
Benzoxazole Derivatives: : Known for their antimicrobial and antifungal properties.
Fluorinated Pyrimidines: : Widely studied for their applications in cancer treatment and antiviral therapies.
Piperidine Containing Molecules: : Common in pharmaceuticals for their diverse biological activities.
the unique combination of fluorination, benzoxazole, piperidine, and pyrimidine moieties confers specific properties that set it apart, such as enhanced metabolic stability and targeted biological activity.
特性
IUPAC Name |
6-fluoro-2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c1-11-17(21)18(23-12(2)22-11)26-10-13-5-7-25(8-6-13)19-24-15-4-3-14(20)9-16(15)27-19/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABLZKFPCJIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468035.png)

![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6468050.png)
![N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468053.png)
![N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine](/img/structure/B6468060.png)

![9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468089.png)
![2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468099.png)
![2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6468112.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468119.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468124.png)
![9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine](/img/structure/B6468132.png)
![N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468134.png)

